molecular formula C11H15N5O2 B1418596 N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine CAS No. 1156824-32-6

N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B1418596
CAS No.: 1156824-32-6
M. Wt: 249.27 g/mol
InChI Key: XMUDUFJKKPEUTC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine involves multiple steps. One common method starts with 2-(2-nitrophenyl)acetonitrile and 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine as starting materials. The synthesis proceeds through condensation, reduction, and acylation reactions . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine is used in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on different biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that differentiate it from other related compounds.

Properties

IUPAC Name

N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-16-6-8(4-15-16)12-5-9-10(17-2)13-7-14-11(9)18-3/h4,6-7,12H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUDUFJKKPEUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NCC2=C(N=CN=C2OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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